
Application Notes and Protocols for Y 105 in
Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
These application notes provide a comprehensive guide for the use of Y 105, a novel

fluorescent probe, in various fluorescence microscopy applications. Y 105 is designed for high-

specificity labeling and imaging of intracellular targets, offering significant advantages in

sensitivity and photostability. Its utility spans from basic cell biology research to advanced drug

discovery and development, enabling detailed visualization and quantification of cellular

processes. This document outlines the key properties of Y 105, provides detailed protocols for

its use in cell and tissue imaging, and illustrates its application in studying cellular signaling

pathways.

Data Presentation: Properties of Y 105
The optical and physical properties of Y 105 are summarized below. These characteristics

make it a versatile tool for a range of fluorescence microscopy techniques.
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Property Value

Excitation Maximum (λex) 490 nm

Emission Maximum (λem) 525 nm

Molar Extinction Coefficient >80,000 M⁻¹cm⁻¹

Quantum Yield (Φ) >0.9

Photostability High

Solubility DMSO, DMF, water

Molecular Weight ~550 g/mol

Target Specificity [Specify Target Molecule/Organelle]

Experimental Protocols
Protocol 1: In Vitro Live Cell Staining with Y 105
This protocol describes the general procedure for staining live cultured cells with Y 105.

Optimization may be required depending on the cell type and experimental conditions.

Materials:

Y 105 stock solution (1 mM in DMSO)

Live cells cultured on glass-bottom dishes or coverslips

Complete cell culture medium

Phosphate-Buffered Saline (PBS), pH 7.4

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel.

Ensure cells are healthy and actively growing before staining.[1]
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Reagent Preparation: Prepare a working solution of Y 105 by diluting the 1 mM stock

solution in pre-warmed complete cell culture medium. The final concentration should be

optimized, but a starting concentration of 1-5 µM is recommended.

Staining: Remove the existing culture medium from the cells and wash once with pre-

warmed PBS. Add the Y 105 working solution to the cells and incubate for 15-30 minutes at

37°C in a CO₂ incubator.

Washing: After incubation, remove the staining solution and wash the cells two to three times

with pre-warmed PBS or complete culture medium to remove any unbound probe.

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the

cells. The cells are now ready for imaging using a fluorescence microscope. Acquire images

using the appropriate excitation and emission filters for Y 105 (e.g., excitation at 488 nm and

emission collection at 500-550 nm).

Protocol 2: Immunofluorescence Staining of Fixed Cells
with Y 105-conjugated Antibodies
This protocol outlines the use of Y 105-conjugated secondary antibodies for indirect

immunofluorescence.

Materials:

Cells cultured on coverslips

PBS, pH 7.4

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[2]

Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)[2]

Primary antibody (specific to the target of interest)

Y 105-conjugated secondary antibody
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Antifade mounting medium

Procedure:

Cell Fixation: Wash cells briefly with PBS. Fix the cells with 4% paraformaldehyde in PBS for

10-15 minutes at room temperature.[2]

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5%

Triton X-100 in PBS for 10 minutes.[2]

Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes

at room temperature to reduce non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its

recommended concentration. Incubate the cells with the primary antibody solution for 1 hour

at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes

each.

Secondary Antibody Incubation: Dilute the Y 105-conjugated secondary antibody in blocking

buffer. Incubate the cells with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Final Washes: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes

each, protected from light.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Image the samples using a fluorescence microscope with the appropriate filter set

for Y 105.

Protocol 3: Staining of Tissue Sections with Y 105
This protocol provides a general guideline for staining paraffin-embedded or frozen tissue

sections.
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Materials:

Tissue sections mounted on microscope slides

Deparaffinization and rehydration solutions (for paraffin-embedded sections)

Antigen retrieval buffer (if required)

PBS, pH 7.4

Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal serum in PBS)

Y 105 staining solution (direct staining) or primary/Y 105-secondary antibodies (indirect

staining)

Antifade mounting medium

Procedure:

Sample Preparation:

Paraffin-embedded sections: Deparaffinize the sections in xylene and rehydrate through a

graded series of ethanol to water.

Frozen sections: Bring the slides to room temperature and fix with cold acetone or

methanol if required.

Antigen Retrieval: If necessary, perform antigen retrieval using a suitable buffer and heating

method (e.g., citrate buffer, pH 6.0, at 95-100°C for 20-30 minutes).

Permeabilization and Blocking: Permeabilize the tissue sections with Triton X-100 in PBS,

followed by blocking with a suitable blocking buffer for 1 hour.

Staining:
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Direct Staining: Incubate the sections with the Y 105 working solution for 1-2 hours at

room temperature.

Indirect Staining: Incubate with the primary antibody, followed by washes and incubation

with the Y 105-conjugated secondary antibody, as described in Protocol 2.

Washing: Wash the sections thoroughly with PBS.

Counterstaining (Optional): A nuclear counterstain such as DAPI can be used.

Mounting and Imaging: Mount the slides with an antifade mounting medium and image using

a fluorescence microscope.

Visualizations
Experimental Workflow for Immunofluorescence

Sample Preparation Staining Imaging

Cell Culture Fixation Permeabilization Blocking Primary Antibody Y 105 Secondary Ab Mounting Fluorescence Microscopy Image Analysis

Click to download full resolution via product page

Caption: General workflow for indirect immunofluorescence using Y 105.

Signaling Pathway Analysis with Y 105
Y 105 can be utilized to visualize the localization or activation of key proteins in a signaling

pathway. For example, in a generic kinase cascade, Y 105-labeled antibodies can be used to

track the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway

activation.
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Caption: Visualization of transcription factor translocation with Y 105.
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Applications in Drug Development
The unique properties of Y 105 make it a valuable tool in various stages of drug discovery and

development:

Target Identification and Validation: Y 105 can be used to confirm the subcellular localization

of a drug target and to visualize changes in its expression or localization in response to

stimuli.

High-Content Screening (HCS): The brightness and photostability of Y 105 are ideal for

automated imaging and quantification in HCS assays, enabling the screening of large

compound libraries for their effects on cellular phenotypes.

Mechanism of Action Studies: By labeling specific cellular components, Y 105 can help

elucidate the mechanism of action of a drug candidate by revealing its effects on cellular

morphology, organelle function, or signaling pathways.

Pharmacodynamics (PD) and Biomarker Analysis: In preclinical studies, Y 105 can be used

to develop PD and biomarker assays to assess target engagement and the biological effects

of a drug in tissue samples.[3]
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Issue Possible Cause Suggested Solution

No or Weak Signal

- Incorrect filter set- Probe

concentration too low-

Insufficient incubation time-

Photobleaching

- Ensure the microscope filters

match the excitation/emission

spectra of Y 105.- Optimize the

probe concentration and

incubation time.- Use an

antifade reagent and minimize

light exposure.

High Background

- Probe concentration too high-

Inadequate washing- Non-

specific antibody binding

- Decrease the probe

concentration.- Increase the

number and duration of wash

steps.- Optimize blocking

conditions and antibody

dilutions.

Phototoxicity (Live Cells)

- High illumination intensity-

Prolonged exposure to

excitation light

- Reduce the laser power or

illumination intensity.- Minimize

the exposure time and the

frequency of image

acquisition.- Use a more

sensitive camera.

For further technical support, please contact our scientific support team.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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